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Compound Name:
6-Formyl-2-hydroxy-3-

methoxybenzoic acid

CAS No.: 4743-49-1

Cat. No.: B2526816

Get Quote

Synthesis, Reactivity, and Pharmacophore
Potential[1]
Executive Summary
6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS: 4743-49-1) is a highly functionalized

aromatic building block characterized by the presence of three distinct reactive centers: a

carboxylic acid, a phenolic hydroxyl, and an aldehyde.[1] Structurally related to Opianic acid,

this compound exhibits complex ring-chain tautomerism, existing in equilibrium between an

open-chain formyl-acid and a cyclic lactol (pseudo-acid).[1] Its primary utility lies in its role as a

scaffold for the synthesis of isocoumarins, phthalides, and isoquinoline alkaloids, making it a

valuable precursor in drug discovery campaigns targeting antimicrobial and anticancer

pathways.[1]
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2.1. Chemical Identity
IUPAC Name: 6-Formyl-2-hydroxy-3-methoxybenzoic acid[1][2][3][4][5]

Common Synonyms: 2-Desmethylopianic acid; 3-Methoxysalicylaldehyde-6-carboxylic

acid[1]

Molecular Formula: C

H

O

[1][4][5][6]

Molecular Weight: 196.16 g/mol [1][3][6]

CAS Number: 4743-49-1[1][2][3][7]

2.2. Ring-Chain Tautomerism (The "Pseudo-Acid" Phenomenon)
Unlike simple benzoic acid derivatives, 6-formyl-2-hydroxy-3-methoxybenzoic acid
possesses an aldehyde group at the C6 position (ortho to the carboxylic acid).[1] This proximity

facilitates a reversible intramolecular cyclization to form a cyclic lactol (3,7-dihydroxy-6-

methoxyphthalide).[1]

Solid State: Predominantly exists as the cyclic lactol due to stabilization by intramolecular

hydrogen bonding between the phenolic hydroxyl (C7-OH in phthalide numbering) and the

lactol oxygen.[1]

Solution Phase: Exists in dynamic equilibrium.[1] In polar aprotic solvents (DMSO, DMF), the

open-chain form is detectable, while in acidic media, the cyclic form is favored.[1] In basic

media (pH > 8), the ring opens to form the dicarboxylate dianion.[1]

Figure 1: Tautomeric Equilibrium
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Caption: The dynamic equilibrium between the open-chain formyl-acid and the cyclic lactol

(phthalide) form.

Synthetic Pathways
The most robust synthetic route involves the selective demethylation of Opianic acid (6-formyl-

2,3-dimethoxybenzoic acid), which is readily accessible from the oxidation of the alkaloid

narcotine.[1]

3.1. Selective Demethylation Strategy
Direct hydrolysis of the methoxy group at the C2 position is facilitated by the ortho-effect.[1]

The carbonyl oxygen of the adjacent carboxylic acid (or carboxylate) can coordinate with Lewis

acids (e.g., AlCl

, BBr

), directing the nucleophilic attack specifically to the C2-methoxy group while leaving the C3-
methoxy group intact.[1]

Reaction Scheme:

Starting Material: Opianic Acid (6-Formyl-2,3-dimethoxybenzoic acid).[1][8]

Reagent: Aluminum Chloride (AlCl

) or Boron Tribromide (BBr

).[1]

Solvent: Dichloromethane (DCM) or Chlorobenzene.[1]

Conditions: Reflux (for AlCl

) or -78°C to RT (for BBr

).

Product: 6-Formyl-2-hydroxy-3-methoxybenzoic acid.[1][2][3][4][5][9]
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Figure 2: Synthesis Workflow
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Caption: Selective demethylation of Opianic acid via aluminum chelation to yield the 2-hydroxy

derivative.

Chemical Reactivity & Applications
The tri-functional nature of this molecule (Aldehyde, Phenol, Acid) makes it a versatile "chassis"

for heterocyclic synthesis.[1]

4.1. Isocoumarin Synthesis
Reaction with acetic anhydride in the presence of a base (Perkin reaction conditions) leads to

the formation of isocoumarins.[1] The phenolic hydroxyl group can be protected or utilized to

direct further substitution.[1]

Mechanism: Condensation of the aldehyde with the enolate of the anhydride, followed by

cyclization with the carboxylic acid.[1]

Application: Synthesis of Mellein analogs and Ochratoxin A metabolites.[1]
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4.2. Isoquinoline Alkaloid Synthesis
Condensation with primary amines yields Schiff bases (imines), which can be reduced to form

secondary amines.[1] Subsequent cyclization (e.g., Pictet-Spengler or Pomeranz-Fritsch type

reactions) yields isoquinoline or isoquinolone derivatives.[1]

Key Reaction: Condensation with amino acid esters followed by cyclization creates novel

peptidomimetic scaffolds.[1]

4.3. Reduction to Phthalides
Selective reduction of the formyl group (using NaBH

) yields 7-hydroxy-6-methoxyphthalide, a core structure found in numerous fungal metabolites
with antifungal activity.[1]

Experimental Protocols
Protocol A: Synthesis from Opianic Acid
This protocol utilizes AlCl

for selective demethylation, a cost-effective method suitable for scale-up.[1]

Materials:

Opianic Acid (10.0 mmol, 2.10 g)[1]

Aluminum Chloride (anhydrous, 12.0 mmol, 1.60 g)[1]

Nitrobenzene or Dichloromethane (anhydrous, 20 mL)[1]

HCl (1M, aqueous)[1]

Procedure:

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic

stir bar, dissolve Opianic Acid in the chosen solvent (Nitrobenzene is preferred for higher

temperature stability).

Addition: Carefully add anhydrous AlCl
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in small portions to the stirring solution at room temperature. Caution: Exothermic reaction.
[1]

Reaction: Heat the mixture to 60-80°C for 2-4 hours. Monitor reaction progress via TLC (SiO

, 5% MeOH in DCM). The product will appear more polar than the starting material.[1]

Quench: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl (30 mL) to decompose

the aluminum complex.[1]

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

Purification: Wash the combined organic layers with Brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure.

Crystallization: Recrystallize the crude solid from hot water or ethanol/water mixture to yield

off-white needles.[1]

Characterization Data (Expected):

Appearance: Off-white to pale yellow crystalline solid.[1]

Melting Point: 148-150°C (dec).[1]

H NMR (DMSO-d

, 400 MHz):

12.5 (br s, 1H, COOH/Phenolic OH exchangeable)[1]

10.2 (s, 1H, CHO - minor open form)[1]

6.8 - 7.5 (m, 2H, Ar-H)[1]

6.5 (s, 1H, Lactol CH - major cyclic form)[1]

3.85 (s, 3H, OCH

)[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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